4-(溴甲基)嘧啶氢溴酸盐

描述

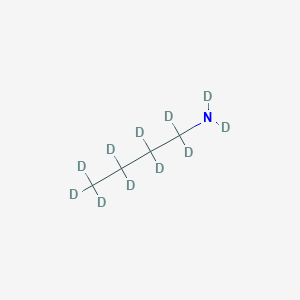

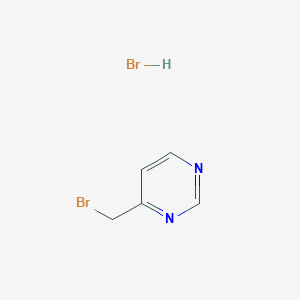

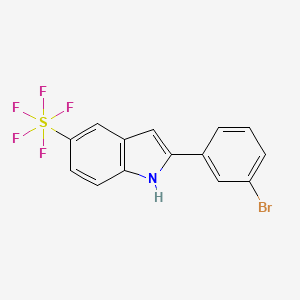

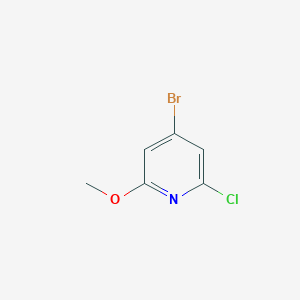

4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It has a molecular weight of 252.93 and its empirical formula is C6H6BrN·HBr .

Synthesis Analysis

This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It may be used in the preparation of various compounds such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .Molecular Structure Analysis

The SMILES string representation of the molecule is Br[H].BrCc1ccncc1 . The InChI key is VAJUUDUWDNCECT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 185.0 to 191.0 °C . It is soluble in water .科学研究应用

Synthesis of Nucleoside Analogs

4-(Bromomethyl)pyrimidine hydrobromide: is utilized in the synthesis of nucleoside analogs, which are vital components in antiviral and anticancer drugs. For instance, it can be used to prepare modified uridine and thymidine derivatives that mimic the natural nucleosides in DNA but carry specific functional groups that can interfere with DNA replication in pathogens or cancer cells .

Development of Molecular Probes

This compound serves as a precursor in the development of molecular probes used in biochemical assays. These probes can bind to specific enzymes or nucleic acid sequences, allowing researchers to track biological processes or diagnose diseases by detecting the presence of these probes .

Creation of Liquid Crystals

Researchers use 4-(Bromomethyl)pyrimidine hydrobromide to synthesize liquid crystal materials. These materials have applications in display technologies, such as those used in smartphones and televisions, due to their ability to modulate light .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, this compound is used to create intermediates for organic light-emitting diodes (OLEDs). OLEDs are used in a variety of displays and lighting systems because of their high efficiency and quality of light emission .

Polymer Chemistry

4-(Bromomethyl)pyrimidine hydrobromide: is involved in the modification of polymers. By attaching pyrimidine groups to polymer chains, researchers can alter the physical properties of the material, such as thermal stability and solubility, which is beneficial for industrial applications .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize small molecules that can act as pharmaceutical agents. These agents can be designed to target specific proteins or pathways involved in diseases, leading to the development of new medications .

安全和危害

4-(Bromomethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

4-(Bromomethyl)pyrimidine hydrobromide, as a bromomethyl compound, likely interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the bromomethyl compound to its target molecule. This can result in changes to the target molecule’s structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)pyrimidine hydrobromide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

属性

IUPAC Name |

4-(bromomethyl)pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXGELXMMJWSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855939 | |

| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)pyrimidine hydrobromide | |

CAS RN |

1373223-84-7 | |

| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)

![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)